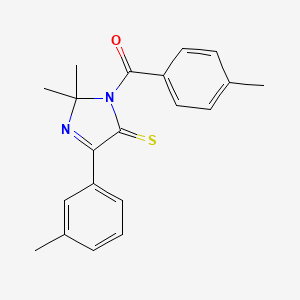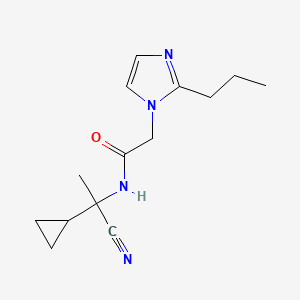![molecular formula C21H20FN3O B2940803 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 1903705-27-0](/img/structure/B2940803.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide, also known as ML239, is a small-molecule compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Applications De Recherche Scientifique
Structure-Activity Relationships and Analgesic Potential
Research on related compounds highlights the importance of specific molecular interactions for binding potency and biological activity. For instance, the study by Kim et al. (2012) on a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides identified key hydrophobic interactions critical for high binding potency against hTRPV1, a receptor involved in pain sensation. One compound demonstrated strong analgesic activity in a rat neuropathic model, underscoring the therapeutic potential of these compounds in pain management (Kim et al., 2012).
Cancer Research and Kinase Inhibition
In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting the compound's potential in cancer therapy and its advancement into phase I clinical trials (Schroeder et al., 2009).
Neuropharmacology and Receptor Antagonism
Further exploring the neuropharmacological applications, research into compounds with similar structural features has led to the development of potent neurokinin-1 receptor antagonists. These compounds show promise in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression, highlighting the potential for these molecules in treating neurological and psychiatric disorders (Harrison et al., 2001).
Dual Inhibitory Potential for Analgesic Development
The design and synthesis of compounds like N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) have revealed dual inhibitory action against FAAH and COX, suggesting potential use as analgesics. These compounds demonstrate significant anti-inflammatory and analgesic activity in animal models, offering insights into the development of new pain management therapies (Deplano et al., 2021).
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-12-16(6-8-19(15)22)7-9-20(26)25-14-18-5-3-11-24-21(18)17-4-2-10-23-13-17/h2-6,8,10-13H,7,9,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVWXABESANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

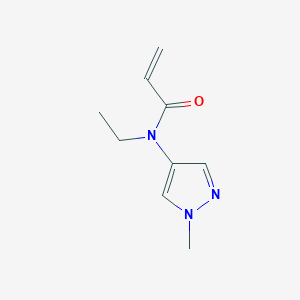
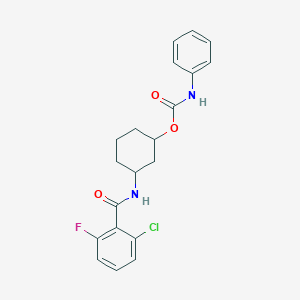
methanone](/img/structure/B2940727.png)
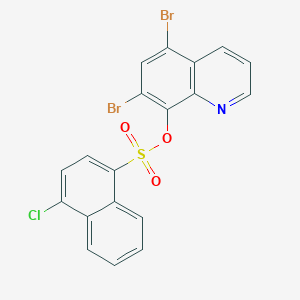
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
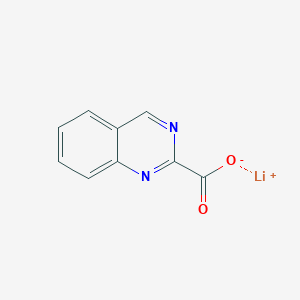

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)

